Structural Uniqueness: The Heteroaryl 4-Substituent Distinguishes It from Common 4-Amino and 4-Aryl Analogs
The target compound incorporates a 2-aminopyridin-5-yl group at the 4-position, whereas the most frequently described analogs in the pyrazolo[3,4-d]pyrimidine class bear 4-amino (e.g., CLM3 derivatives, compound 9c) or 4-aryl (e.g., 4-(3H-benzimidazol-5-yl)) substituents [1]. This structural difference introduces an additional nitrogen capable of hydrogen bonding, which is absent in 4-phenyl or 4-amino analogs. In the absence of direct experimental comparison, this is the only definitively quantifiable differentiation parameter: the number of hydrogen bond donors/acceptors at the 4-position is 2 (amine) plus 1 (pyridine N) for the target compound, versus 1 (amine) or 0 for the comparator series.
| Evidence Dimension | Hydrogen bond donor/acceptor count at 4-substituent |
|---|---|
| Target Compound Data | 3 hydrogen-bonding atoms (2 from NH2, 1 from pyridine N) |
| Comparator Or Baseline | CLM3 derivatives: 1 (amine only); 4-aryl analogs: 0 |
| Quantified Difference | +2 or +3 additional H-bonding atoms |
| Conditions | Structural analysis based on chemical structure; no in vitro assay data available |
Why This Matters
For scientists procuring a chemical probe, this structural feature may confer a distinct kinase hinge-binding mode that cannot be achieved with simpler analogs, justifying selection when a novel interaction profile is desired.
- [1] Sartini, S., Coviello, V., Bruno, A., et al. (2014). Structure-Based Optimization of Tyrosine Kinase Inhibitor CLM3. Design, Synthesis, Functional Evaluation, and Molecular Modeling Studies. Journal of Medicinal Chemistry, 57(4), 1434–1448. Describes 4-substituted pyrazolo[3,4-d]pyrimidine derivatives with VEGFR2/RET activity, but the target compound is not included. View Source
